4-Methylphthalimide Enables MPMPH-1 Synthesis Yielding Extended In Vivo Analgesic Duration vs. MDL-12330A Comparator
The N-(4-methylphenyl)-4-methylphthalimide derivative (MPMPH-1), synthesized from 4-methylphthalimide, demonstrated in vivo mechanical hypersensitivity reduction in mice that persisted for up to 48 hours post-forskolin challenge, exceeding the duration of the established adenylyl cyclase inhibitor MDL-12330A [1].
| Evidence Dimension | Duration of anti-hypersensitivity effect following forskolin-induced mechanical pain |
|---|---|
| Target Compound Data | 48 hours (MPMPH-1 derived from 4-methylphthalimide) |
| Comparator Or Baseline | MDL-12330A (standard adenylyl cyclase inhibitor) |
| Quantified Difference | Effect duration extended relative to MDL-12330A; exact comparator duration not quantified in abstract but reported as "longer than" baseline |
| Conditions | Mouse model; mechanical hypersensitivity induced by Forskolin (adenylyl cyclase activator); effect measured over time post-injection |
Why This Matters
Extended duration of action in a validated pain model distinguishes 4-methylphthalimide-derived MPMPH-1 from a standard AC inhibitor, supporting its selection for developing longer-acting analgesic candidates.
- [1] Khan, M. S., et al. (2017). Anti-hypersensitivity effects of the phthalimide derivative N-(4methyl-phenyl)-4-methylphthalimide in different pain models in mice. Biomedicine & Pharmacotherapy, 96, 503–512. View Source
